N-(2-ethylhexyl)-2-hydroxybenzamide
Overview
Description
N-(2-ethylhexyl)-2-hydroxybenzamide, also known as 2-ethylhexyl-2-hydroxybenzoate or EHBA, is a synthetic organic compound used as an intermediate in the synthesis of a variety of chemicals, such as surfactants, dyes, and drugs. It is also used as an additive in various industrial and consumer products, including cosmetics, pharmaceuticals, and food. EHBA is a white, odorless solid with a melting point of approximately 70°C. It is soluble in both water and organic solvents, and is relatively stable under normal storage conditions.
Scientific Research Applications
Intramolecular vs. Intermolecular Hydrogen Bonding : A study investigated the hydrogen bond equilibrium and internal rotation of the N,N-diethylamine group in 2-hydroxy-N,N-diethylbenzamide, a compound structurally similar to N-(2-ethylhexyl)-2-hydroxybenzamide. The research, using methods like UV-Vis, NMR, and IR, provided insights into the compound's interaction with its environment (Majewska et al., 2009).
Synthesis of Antimicrobial Derivatives : Another study focused on synthesizing 2-amino-N-hydroxybenzamide derivatives and testing their antimicrobial properties. These compounds demonstrated antibacterial and antifungal activities, showcasing their potential in combating microbial infections (Mahesh et al., 2015).
Histone Deacetylase Inhibitors : N-hydroxybenzamides have been explored as potent histone deacetylase inhibitors, with implications in cancer treatment. Certain compounds exhibited significant growth inhibitions against tumor cells and improved water solubility, making them promising candidates for further development as anticancer agents (Maeda et al., 2004).
Synthesis from Natural Oils : Research on the synthesis of N,N-diethyl-2-hydroxybenzamide using methyl salicylate from gandapura oil demonstrates the compound's potential for natural sourcing and applications in various fields, including pharmaceuticals (Suratmo et al., 2013).
Gas-Phase Electron Diffraction Studies : The molecular structures of 2-hydroxybenzamide and its derivatives were determined in the gas phase using electron diffraction, contributing to our understanding of these compounds at the molecular level (Aarset et al., 2013).
Antimicrobial Activity and QSAR Evaluation : A study on 2-hydroxybenzamide derivatives assessed their antimicrobial activity and established quantitative structure-biological activity relationships. This research can guide the development of more effective antimicrobial agents (Ienascu et al., 2008).
Mechanism of Action
Target of Action
N-(2-ethylhexyl)-2-hydroxybenzamide, also known as di(2-ethylhexyl) phthalate (DEHP), is an endocrine-disrupting chemical . It primarily targets the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . It interferes with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
DEHP can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . It affects the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism
properties
IUPAC Name |
N-(2-ethylhexyl)-2-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-3-5-8-12(4-2)11-16-15(18)13-9-6-7-10-14(13)17/h6-7,9-10,12,17H,3-5,8,11H2,1-2H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMCZOJLIRYAJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293243 | |
Record name | N-(2-Ethylhexyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81957-23-5 | |
Record name | N-(2-Ethylhexyl)-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81957-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Ethylhexyl)-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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